molecular formula C15H19F2NO3 B2801165 2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide CAS No. 2034538-13-9

2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide

Cat. No.: B2801165
CAS No.: 2034538-13-9
M. Wt: 299.318
InChI Key: GRBMDDZNYMEJLV-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide is a specialized benzamide derivative incorporating both fluorinated aromatic and tetrahydropyran functional groups, making it a valuable compound for medicinal chemistry and drug discovery research. This benzamide derivative shares structural similarities with compounds investigated as protein kinase inhibitors , particularly following research trends where related 2,6-difluorobenzamide compounds have been developed as potential therapeutic agents . The strategic fluorine substitutions at the 2- and 6-positions of the benzamide ring enhance membrane permeability and metabolic stability, while the tetrahydropyran moiety contributes to spatial orientation and molecular recognition properties. Researchers can utilize this compound as a key intermediate in developing targeted therapies, particularly for investigating enzymatic pathways and cellular signaling cascades. The compound's structural framework aligns with research compounds studied for their differentiation-inducing potential in various cell lines , suggesting applications in oncology research, autoimmune disease studies, and hematologic cancer investigations. The hydroxypropyl linker between the benzamide and tetrahydropyran groups provides synthetic flexibility for further derivatization, enabling conjugation to additional functional groups or solid supports. This chemical is provided as a high-purity material characterized by comprehensive analytical methods to ensure research reproducibility. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2,6-difluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO3/c16-11-2-1-3-12(17)14(11)15(20)18-7-4-13(19)10-5-8-21-9-6-10/h1-3,10,13,19H,4-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBMDDZNYMEJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide typically involves multiple steps:

    Amidation: The formation of the benzamide moiety involves the reaction of the fluorinated benzene derivative with an appropriate amine under conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Hydroxylation and Pyran Ring Formation: The hydroxy group and the tetrahydro-2H-pyran ring can be introduced through a multi-step process involving the protection of functional groups, selective hydroxylation, and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Dess-Martin periodinane.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Dess-Martin periodinane

    Reducing Agents: LAH, NaBH4

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted benzamide derivatives

Scientific Research Applications

2,6-Difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.

    Pathways Involved: Modulation of enzyme activities, inhibition of protein-protein interactions, and alteration of cellular signaling cascades.

Comparison with Similar Compounds

Structural and Functional Insights:

Core Modifications: The target compound’s 2,6-difluoro substitution may enhance metabolic stability compared to non-fluorinated analogs.

Therapeutic Implications :

  • Analogs with thienylmethylthio or oxadiazolylmethylthio groups (–3) demonstrate activity against cancer and thrombosis, suggesting that electron-withdrawing substituents enhance target engagement in these pathways.
  • The target compound’s hydroxy group could facilitate hydrogen bonding with biological targets, but its specific therapeutic role remains uncharacterized in the provided evidence.

Safety Considerations :

  • The sulfonamide analog () exhibits higher toxicity (LD₅₀ ~300 mg/kg) compared to typical benzamide derivatives, which often have LD₅₀ values >500 mg/kg. This underscores the impact of functional groups on safety profiles.

Biological Activity

2,6-Difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide is a compound with significant potential in pharmaceutical applications due to its unique structural features and biological activity. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular structure of this compound is characterized by the following:

PropertyValue
Molecular Formula C15H19F2NO3
Molecular Weight 299.31 g/mol
CAS Number 2034538-13-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may function as an enzyme inhibitor or modulator, affecting signaling pathways associated with inflammation and cell proliferation.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibition of histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases. For instance, compounds that inhibit HDAC6 have shown promising results in reducing inflammatory markers such as TNF-α and IL-6 . This suggests that this compound may also exert anti-inflammatory effects.

Anticancer Properties

Several studies have highlighted the potential anticancer properties of related compounds. For example, HDAC inhibitors have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic proteins such as p53 and caspase-9 . The specific activity of this compound in this context remains to be fully elucidated but warrants further investigation.

Anti-inflammatory Effects

The compound's structural features suggest it may possess anti-inflammatory properties. Inhibition of pro-inflammatory cytokines has been observed in related compounds, indicating that this compound could similarly influence inflammatory pathways .

Case Studies and Research Findings

  • In Vitro Studies : Preliminary studies using cell lines have demonstrated that compounds with similar functionalities reduce cell viability in cancerous cells while promoting apoptosis through mitochondrial pathways .
  • Animal Models : In vivo studies are necessary to assess the therapeutic efficacy and safety profile of this compound. For instance, related compounds have shown protective effects against liver injury in mouse models at specific dosages .

Q & A

Q. Table 1: Example Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
AmidationHATU, DIPEA, DMF, 25°C65–75
CyclizationBF₃·Et₂O, CH₂Cl₂, reflux80–85

Basic: How is this compound characterized for structural confirmation and purity?

Methodological Answer:
A combination of analytical techniques is employed:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ²J/³J for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., ESI+ mode, m/z calculated vs. observed) .
  • Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (hydroxy O-H stretch) .
  • HPLC/UPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Advanced: How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Methodological Answer:
Critical parameters include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance amidation efficiency, while ethers (THF) improve cyclization .
  • Temperature Control : Low temps (0–5°C) minimize side reactions during coupling; reflux conditions accelerate cyclization .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts for stereocontrol in hydroxypropyl chain formation .
  • Workup Strategies : Use of scavengers (e.g., polymer-bound triphenylphosphine) to remove excess reagents .

Advanced: What methodologies are used to assess its biological activity and target engagement?

Methodological Answer:

  • Enzyme Inhibition Assays : PI3K kinase assays (IC₅₀ determination) using ADP-Glo™ or fluorescence-based substrates .
  • Cell-Based Profiling : Dose-response studies in cancer cell lines (e.g., MTT assays) to evaluate antiproliferative effects .
  • Binding Studies : Radioligand displacement assays (e.g., ³H-labeled analogs) or SPR to measure affinity for target receptors .

Q. Table 2: Example Biological Data

Assay TypeTargetIC₅₀/EC₅₀ (nM)Reference
PI3Kα InhibitionPI3K12.3 ± 1.5
Cell Viability (A549)Cancer850 ± 90

Advanced: How can researchers resolve contradictions in reported biological activity across studies?

Methodological Answer:
Discrepancies often arise from:

  • Structural Analogues : Compare activity of derivatives (e.g., triazolopyridazine vs. pyridazinone substituents) .
  • Assay Conditions : Validate buffer pH, ATP concentrations, and cell passage numbers to ensure reproducibility .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and explain potency variations .

Advanced: What in silico strategies predict its pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 to estimate permeability (LogP), CYP450 interactions, and hERG inhibition .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) to assess stability in lipid bilayers or protein binding pockets .
  • QSAR Models : Regression analysis of structural descriptors (e.g., polar surface area) to correlate with bioavailability .

Advanced: How do structural modifications influence its pharmacological activity?

Methodological Answer:

  • Fluorine Substitution : 2,6-Difluoro groups enhance metabolic stability and π-π stacking with aromatic residues in target proteins .
  • Tetrahydro-2H-Pyran Role : The oxygen-rich ring improves solubility and hydrogen-bonding capacity, critical for cell penetration .
  • Hydroxypropyl Chain : Stereochemistry (R vs. S) impacts binding entropy; methyl group substitution alters steric hindrance .

Q. Table 3: SAR Trends

ModificationEffect on ActivityReference
2,6-Difluoro↑ PI3K inhibition
Pyran → Piperidine↓ Solubility

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